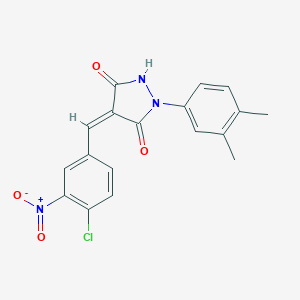![molecular formula C26H31NO6 B301958 [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301958.png)
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EPAC, is a novel chemical compound that has gained significant attention in scientific research due to its unique properties. EPAC is a synthetic derivative of acridine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. EPAC has been found to exhibit promising results in various scientific applications, including drug discovery, cancer research, and neuroscience.
作用機序
The mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and survival. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to inhibit the activity of Hsp90, a protein that is involved in the folding and stabilization of various proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its potency and specificity. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity at low concentrations, making it a promising candidate for the development of new cancer therapies. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is also highly specific, targeting specific enzymes and proteins involved in cancer cell growth and survival. However, [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has some limitations for lab experiments, including its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is the development of new cancer therapies based on [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity, and further research is needed to determine its efficacy in vivo. Another potential direction is the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid in neurodegenerative diseases. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid and its potential side effects.
合成法
The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid involves a series of chemical reactions, starting with the condensation of 3-ethoxy-4-propoxyaniline and phthalic anhydride to form 9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridine-10-carboxylic acid. This intermediate product is then esterified with acetic anhydride to produce the final product, [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to exhibit promising results in various scientific applications. One of the most significant applications of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is in drug discovery. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid |
|---|---|
分子式 |
C26H31NO6 |
分子量 |
453.5 g/mol |
IUPAC名 |
2-[9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-3-13-33-21-12-11-16(14-22(21)32-4-2)24-25-17(7-5-9-19(25)28)27(15-23(30)31)18-8-6-10-20(29)26(18)24/h11-12,14,24H,3-10,13,15H2,1-2H3,(H,30,31) |
InChIキー |
KDNBLAJHXPVQSF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)